4-n-Heptylbiphenyl 4-n-Heptylbiphenyl
Brand Name: Vulcanchem
CAS No.: 59662-32-7
VCID: VC3769412
InChI: InChI=1S/C19H24/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18/h6,8-9,11-16H,2-5,7,10H2,1H3
SMILES: CCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Molecular Formula: C19H24
Molecular Weight: 252.4 g/mol

4-n-Heptylbiphenyl

CAS No.: 59662-32-7

Cat. No.: VC3769412

Molecular Formula: C19H24

Molecular Weight: 252.4 g/mol

* For research use only. Not for human or veterinary use.

4-n-Heptylbiphenyl - 59662-32-7

Specification

CAS No. 59662-32-7
Molecular Formula C19H24
Molecular Weight 252.4 g/mol
IUPAC Name 1-heptyl-4-phenylbenzene
Standard InChI InChI=1S/C19H24/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18/h6,8-9,11-16H,2-5,7,10H2,1H3
Standard InChI Key KZIZPXDIBXXKAJ-UHFFFAOYSA-N
SMILES CCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Canonical SMILES CCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structure

4-n-Heptylbiphenyl belongs to the family of alkylated biphenyls, which are characterized by a biphenyl skeleton with alkyl substituents. The compound features a biphenyl core (two connected phenyl rings) with a straight-chain heptyl group (C7H15) attached at the para position of one of the benzene rings. This structural arrangement gives the molecule specific physical and chemical properties that distinguish it from other biphenyl derivatives.

Basic Chemical Information

PropertyValue
Chemical FormulaC19H24
Molecular Weight252.3939 g/mol
CAS Registry Number59662-32-7
IUPAC Standard InChIKeyKZIZPXDIBXXKAJ-UHFFFAOYSA-N
Common Alternative Name1,1'-Biphenyl, 4-heptyl-

The chemical structure consists of two benzene rings directly bonded to each other, forming the biphenyl backbone, with a linear seven-carbon alkyl chain (heptyl group) attached at the para position of one of the rings. This arrangement creates an elongated molecule with distinct regions of aromaticity and aliphatic character, contributing to its unique physical behavior and chemical reactivity .

Physical and Chemical Properties

4-n-Heptylbiphenyl exhibits physical properties that make it interesting for both fundamental research and practical applications. Due to its molecular structure with both rigid aromatic rings and a flexible alkyl chain, the compound demonstrates distinctive physical behavior.

Physical State and Appearance

At room temperature, 4-n-Heptylbiphenyl typically appears as a crystalline solid. The compound's physical appearance is influenced by the presence of the biphenyl core, which provides rigidity, and the heptyl chain, which introduces flexibility into the molecular structure.

Structure-Property Relationships

The physical properties of 4-n-Heptylbiphenyl are significantly influenced by the length of its alkyl chain. The seven-carbon heptyl group creates a balance between the rigid biphenyl core and the flexible aliphatic tail, affecting properties such as melting point, solubility, and potential liquid crystalline behavior. This structural feature distinguishes it from other homologs in the alkylbiphenyl series, where chain length systematically affects physical behavior.

The compound's extended π-conjugation system, consisting of two connected benzene rings, contributes to its electronic properties and potential applications in electronic materials. The heptyl chain introduces hydrophobicity and can influence intermolecular packing arrangements in the solid state and in solution.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-n-Heptylbiphenyl. These methods typically involve the formation of the biphenyl skeleton followed by alkylation, or direct coupling of appropriately substituted precursors.

Coupling Reactions

One common approach to synthesizing 4-n-Heptylbiphenyl involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling between 4-bromobiphenyl and heptylboronic acid or its derivatives represents an efficient method for introducing the heptyl chain onto the biphenyl core. This reaction typically employs a palladium catalyst, base, and suitable solvent system to achieve high yields and selectivity.

Alternative Synthetic Routes

According to limited available literature, 4-n-Heptylbiphenyl can be synthesized from precursors such as 4-acetate derivatives. One reported synthetic pathway involves the transformation of [1,1'-Biphenyl]-4-ol, 4'-heptyl-, 4-acetate to the target compound with relatively high yields (approximately 90%) under aqueous conditions . This suggests that hydrolysis of the acetate group followed by reduction may be a viable synthetic approach.

Related Compounds and Structural Derivatives

Understanding 4-n-Heptylbiphenyl in the context of its structural relatives provides valuable insights into its properties and potential applications.

Cyanobiphenyl Derivatives

A closely related compound, 4′-Heptyl-4-biphenylcarbonitrile (7CB), differs from 4-n-Heptylbiphenyl by the presence of a cyano group at the 4-position of one ring and the heptyl chain at the 4'-position of the other ring. This compound belongs to the family of thermotropic liquid crystals from the cyanobiphenyl family and exhibits a nematic phase with a mesomorphic range of 27.0 to 45.0°C and a melting point of 36.0°C .

Property4-n-Heptylbiphenyl4′-Heptyl-4-biphenylcarbonitrile (7CB)
Chemical FormulaC19H24C20H23N
Molecular Weight252.39 g/mol277.40 g/mol
Distinguishing FeatureHeptyl group at 4-positionCyano group at 4-position, heptyl at 4'-position
Liquid Crystal BehaviorLimited data availableExhibits nematic phase (27.0-45.0°C)

Hydroxylated Derivatives

Some sources suggest the existence of hydroxylated variants of 4-n-heptylbiphenyl, such as 4-n-heptyl-4'-hydroxybiphenyl and 4-(4'-heptylphenyl)phenol . These compounds incorporate a hydroxyl group, which significantly alters their chemical properties, hydrogen bonding capabilities, and potential applications compared to the non-hydroxylated 4-n-Heptylbiphenyl.

Current Research Directions

Current research involving 4-n-Heptylbiphenyl and related compounds explores several promising directions that highlight the scientific and technological significance of these materials.

Material Science Investigations

Research on alkylbiphenyls focuses on understanding structure-property relationships and how molecular architecture influences physical behavior. For compounds like 4-n-Heptylbiphenyl, the balance between the rigid biphenyl core and flexible heptyl chain creates interesting material properties that researchers continue to explore and exploit for various applications.

Spectroscopic Analysis

Spectroscopic studies on similar compounds reveal how molecular alignment and organization affect optical and electronic properties. For example, far infrared spectroscopy of related compounds shows significant changes when molecules are aligned under electric fields, suggesting potential applications in electrooptical devices . Such spectroscopic techniques provide valuable insights into molecular behavior and interactions, which could be extended to studies of 4-n-Heptylbiphenyl.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator